N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are found in many potent biologically active compounds . The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antibacterial Activity
Novel analogs similar to the requested compound have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).
Cytotoxic Activity
Research has demonstrated that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , possess potent cytotoxic properties against various cancer cell lines, indicating potential applications in cancer therapy (Deady et al., 2003).
Antioxidant Studies
Compounds related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been evaluated for their antioxidant activities. Many of these compounds showed moderate to significant radical scavenging activity, highlighting their potential as antioxidants (Ahmad et al., 2012).
Crystal Structure Analysis
Studies have been conducted to determine the crystal structure of compounds similar to the one , which is crucial for understanding their chemical properties and potential applications (Prabhuswamy et al., 2016).
Anti-Inflammatory Agents
Some novel pyrazole derivatives, which are structurally related to the specified compound, have shown potential as anti-inflammatory agents with minimum ulcerogenic activity. This indicates their use in developing new anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
Photophysical Investigation
Certain pyrazoline derivatives, which are structurally akin to this compound, have been studied for their photophysical properties, including their potential as fluorescent chemosensors for metal ion detection (Khan, 2020).
Mechanism of Action
Thiazole derivatives have been found to exhibit various biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact mechanism of action of “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is not specified in the search results.
Future Directions
The search for new small molecules targeting multidrug-resistant pathogens remains of great importance . Thiazole derivatives, including “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8-7-9(18-19(8)2)14(20)17-15-16-12-10(21-3)5-6-11(22-4)13(12)23-15/h5-7H,1-4H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERQORVEJWJHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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